9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirocyclic undecane framework.
Preparation Methods
The synthesis of 9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This step involves the reaction of an appropriate amine with an epoxide under acidic or basic conditions to form the oxazolidine ring.
Spirocyclization: The oxazolidine intermediate is then subjected to spirocyclization using a suitable spirocyclizing agent.
Introduction of the carboxylic acid group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid can be compared with other similar compounds, such as:
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the carboxylic acid group.
2-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid: This compound has a similar molecular framework but differs in the position of the oxazolidine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-15(5-8-16)6-9-20-10-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
TVRRPQWZOHOCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.